
5-Iodo-2-(pyridin-3-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-(pyridin-3-YL)pyrimidine: is a heterocyclic compound that features both pyridine and pyrimidine rings, with an iodine atom attached to the pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(pyridin-3-YL)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 2-(pyridin-3-yl)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Iodo-2-(pyridin-3-YL)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Cross-Coupling Reactions: Catalysts such as palladium or copper are used, along with ligands like triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.
科学的研究の応用
5-Iodo-2-(pyridin-3-YL)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is employed in the development of probes for studying biological pathways and molecular interactions.
Material Science:
作用機序
The mechanism of action of 5-Iodo-2-(pyridin-3-YL)pyrimidine is largely dependent on its specific application. In medicinal chemistry, it often acts by binding to and inhibiting the activity of target enzymes or receptors. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions, while the pyridine and pyrimidine rings provide additional sites for hydrogen bonding and π-π stacking interactions .
類似化合物との比較
Similar Compounds
2-(Pyridin-3-yl)pyrimidine: Lacks the iodine substituent, resulting in different reactivity and biological activity.
5-Bromo-2-(pyridin-3-yl)pyrimidine: Similar structure but with a bromine atom instead of iodine, which can affect its electronic properties and reactivity.
5-Chloro-2-(pyridin-3-yl)pyrimidine: Another halogenated analog with chlorine, offering different steric and electronic effects.
Uniqueness
5-Iodo-2-(pyridin-3-YL)pyrimidine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable tool in drug discovery and development.
特性
IUPAC Name |
5-iodo-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNLCFOTSTCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

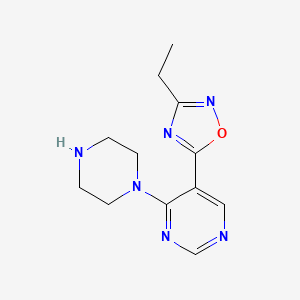
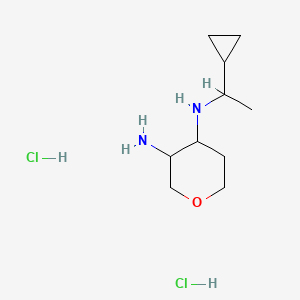
![4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15057117.png)
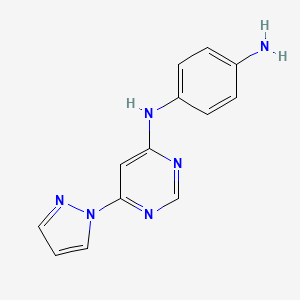
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)

![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
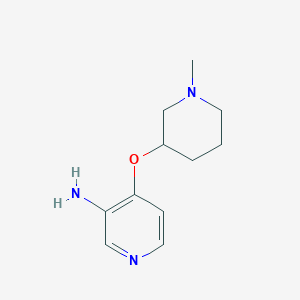
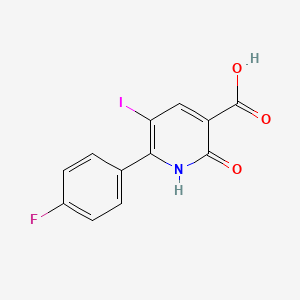
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)

![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)

